molecular formula C12H14ClNO3S B12675253 Benzoic acid, 2-chloro-5-((methoxythioxomethyl)amino)-, 1-methylethyl ester CAS No. 135812-33-8

Benzoic acid, 2-chloro-5-((methoxythioxomethyl)amino)-, 1-methylethyl ester

Cat. No.: B12675253
CAS No.: 135812-33-8
M. Wt: 287.76 g/mol
InChI Key: FFWNBRYEIPIGIJ-UHFFFAOYSA-N
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Description

Benzoic acid, 2-chloro-5-((methoxythioxomethyl)amino)-, 1-methylethyl ester is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-chloro-5-((methoxythioxomethyl)amino)-, 1-methylethyl ester typically involves multiple steps, starting from readily available starting materials. The process may include chlorination, esterification, and thiomethylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-chloro-5-((methoxythioxomethyl)amino)-, 1-methylethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Benzoic acid, 2-chloro-5-((methoxythioxomethyl)amino)-, 1-methylethyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of benzoic acid, 2-chloro-5-((methoxythioxomethyl)amino)-, 1-methylethyl ester involves its interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to changes in cellular pathways and biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzoic acid, 2-chloro-5-((methoxythioxomethyl)amino)-, 1-methylethyl ester include other benzoic acid derivatives with different substituents. These compounds may share similar chemical properties but differ in their specific applications and biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial use.

Properties

CAS No.

135812-33-8

Molecular Formula

C12H14ClNO3S

Molecular Weight

287.76 g/mol

IUPAC Name

propan-2-yl 2-chloro-5-(methoxycarbothioylamino)benzoate

InChI

InChI=1S/C12H14ClNO3S/c1-7(2)17-11(15)9-6-8(4-5-10(9)13)14-12(18)16-3/h4-7H,1-3H3,(H,14,18)

InChI Key

FFWNBRYEIPIGIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)NC(=S)OC)Cl

Origin of Product

United States

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